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Compound of Interest

Compound Name: Titanium disilicide

An In-Depth Technical Guide to the Optical Properties of Titanium Disilicide (TiSi2) Thin Films

Introduction

Titanium disilicide (TiSi2) is a refractory metal silicide that has garnered significant attention in
the semiconductor industry, primarily for its application as a contact and interconnect material
in integrated circuits. Its desirability stems from its low electrical resistivity, high thermal
stability, and excellent compatibility with silicon-based manufacturing processes.[1]

TiSiz thin films predominantly exist in two crystalline polymorphs: the metastable C49 phase
and the thermodynamically stable C54 phase. The C49 (base-centered orthorhombic) phase
typically forms first during the solid-state reaction between titanium and silicon at annealing
temperatures between 450°C and 650°C.[1] This phase is characterized by a higher electrical
resistivity (60-70 uQ-cm).[1] Upon further annealing at temperatures above 650°C, the C49
phase transforms into the C54 (face-centered orthorhombic) phase.[1][2] This C54 phase is the
technologically crucial variant, exhibiting a much lower electrical resistivity of 12-24 uQ-cm.[1]

While the electrical properties of these phases are well-documented, a thorough understanding
of their optical properties is essential for process control, in-situ monitoring, and the
development of novel photonic or plasmonic applications. This guide provides a comprehensive
overview of the optical characteristics of TiSiz thin films, detailed experimental protocols for
their formation and characterization, and the key relationships between processing parameters
and final film properties.

Core Optical Properties of TiSiz
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The interaction of light with a TiSiz thin film is described by its complex refractive index (i = n +
ik), where n is the refractive index (related to the phase velocity of light in the material) and k is
the extinction coefficient (related to the absorption of light). These optical constants are
wavelength-dependent and are fundamental to determining other properties like reflectance
and transmittance. Spectroscopic ellipsometry is a primary technique used to determine the
optical constants of TiSiz films.[3][4]

Data Presentation: Optical Constants

The following table summarizes the refractive index and extinction coefficient for a typical TiSiz
thin film across the ultraviolet to near-infrared spectrum.

Wavelength (nm) Refractive Index (n) Extinction Coefficient (k)
300 1.341 2.809
400 1.954 3.251
500 2417 3.195
600 2.651 3.013
632.8 2.700 2.939
700 2.723 2.836
800 2.671 2.744
900 2.593 2.730
1000 2.531 2.775

Data sourced from Filmetrics,
based on the Sopra Material
Library.[5]

Experimental Protocols

The fabrication and characterization of TiSiz thin films involve a precise sequence of deposition,
annealing, and measurement steps.
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Thin Film Deposition: Sputtering

Sputtering is a widely used physical vapor deposition (PVD) technique for creating high-quality
TiSiz films.

o Substrate Preparation: Silicon (Si) wafers, typically with a (100) orientation, are used as
substrates. The wafers undergo a rigorous cleaning procedure to remove organic residues
and the native oxide layer. Acommon method is the RCA clean, followed by a final dip in a
dilute hydrofluoric acid (HF) solution immediately before loading into the vacuum chamber.

e Vacuum System: The deposition is performed in a high-vacuum or ultra-high-vacuum (UHV)
chamber with a base pressure of less than 1x10~7 Torr to minimize contamination.

e Sputtering Process:

o A high-purity titanium (Ti) target is bombarded with energetic ions, typically Argon (Ar*),
generated in a plasma.

o The bombardment ejects Ti atoms from the target, which then travel through the vacuum
and deposit onto the Si substrate.

o Process parameters such as Ar gas pressure, sputtering power (DC or RF magnetron),
and substrate temperature are controlled to achieve the desired film thickness and
morphology. A typical Ti film thickness for microelectronics applications is in the range of
20-50 nm.

Silicide Formation: Two-Step Rapid Thermal Annealing
(RTA)

A two-step annealing process is standard for converting the deposited Ti film into the low-
resistivity C54-TiSiz2 phase. This is often part of a self-aligned silicide (salicide) process.[6]

o First Anneal (C49 Formation): The Ti-coated Si wafer is subjected to a first RTA step in a
nitrogen (N2) atmosphere.

o Temperature: 600°C - 700°C.[1]
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o Duration: 20 - 60 seconds.

o Outcome: This step induces a solid-state reaction between the Ti and Si to form the high-
resistivity, metastable C49-TiSiz phase. The nitrogen ambient simultaneously forms a
titanium nitride (TiN) layer on the surface of the unreacted titanium.

o Selective Etch: The wafer is treated with a selective wet etchant (e.g., a mixture of H202,
NH4OH, and H20) that removes the top TiN layer and any unreacted Ti metal, leaving only
the patterned TiSiz (in the C49 phase) on the silicon regions.

e Second Anneal (C54 Transformation): The wafer undergoes a second, higher-temperature
RTA.

o Temperature: >700°C, typically 800°C - 850°C.[2]
o Duration: 20 - 60 seconds.

o Qutcome: The thermal energy drives the polymorphic phase transformation from the C49
phase to the thermodynamically stable, low-resistivity C54 phase.[1]

Optical Characterization: Spectroscopic Ellipsometry
(SE)

SE is a non-destructive optical technique used to determine thin film properties, including
thickness and the complex refractive index.

» Measurement Principle: SE measures the change in polarization of light upon reflection from
the sample surface. A beam of broadband light with a known polarization state is directed at
the film, and the polarization state of the reflected light is analyzed. The measured
parameters are Psi (W), related to the amplitude ratio, and Delta (A), related to the phase
shift between p- and s-polarized light.

o Data Acquisition: WY and A are measured over a wide spectral range (e.g., 190 nm to 1700
nm) at one or multiple angles of incidence (e.g., 65° and 75°).

¢ Optical Modeling and Data Analysis:
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o An optical model of the sample is constructed, typically consisting of layers for the Si
substrate, the TiSiz film, and a surface roughness layer.

o The optical constants of the TiSiz layer are described by a dispersion model, such as the
Drude-Lorentz model, which accounts for both free-carrier (Drude) and interband (Lorentz
oscillator) absorption.

o An iterative regression analysis is performed to adjust the model parameters (e.g., film
thickness, oscillator parameters) until the calculated W and A values best match the
experimental data. The final output provides the film thickness and the wavelength-
dependent n and k values.

Visualizations: Workflows and Relationships

To clarify the intricate processes and dependencies in the study of TiSiz thin films, the following
diagrams are provided.
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Caption: Experimental workflow for the formation and characterization of C54-TiSiz thin films.
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Caption: Relationship between processing parameters and the final properties of TiSiz thin
films.

Conclusion

The optical properties of titanium disilicide thin films are intrinsically linked to their crystalline
phase and the processing conditions used in their fabrication. The transformation from the
high-resistivity C49 phase to the low-resistivity C54 phase, driven by thermal annealing, is the
most critical factor determining the film's final characteristics. While a single set of optical
constants provides a baseline, it is crucial for researchers to recognize that these properties
can be tuned by controlling parameters such as film thickness and annealing protocols. The
detailed experimental methodologies and workflow diagrams presented in this guide offer a
robust framework for the controlled synthesis and accurate characterization of TiSiz thin films
for both established microelectronic and emerging photonic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.globalsino.com/EM/page150.html
https://nemanich.physics.asu.edu/sites/g/files/litvpz2116/files/2022-01/Dependence-of-the-C49C54-TiSisub2sub-phase-transition-temperature-on-film-thickness-and-Si-substrate-orientationThin-Solid-Films.pdf
https://www.researchgate.net/publication/222088816_Characterization_of_C54_titanium_silicide_thin_films_by_spectroscopy_microscopy_and_diffraction
https://research-repository.rmit.edu.au/articles/journal_contribution/Characterization_of_C54_titanium_silicide_thin_films_by_spectroscopy_microscopy_and_diffraction/27427548
https://research-repository.rmit.edu.au/articles/journal_contribution/Characterization_of_C54_titanium_silicide_thin_films_by_spectroscopy_microscopy_and_diffraction/27427548
http://103.231.253.241/refractive-index-database/TiSi2/Titanium-Disilicide
http://103.231.253.241/refractive-index-database/TiSi2/Titanium-Disilicide
https://www.semanticscholar.org/paper/Study-of-C49%E2%80%90TiSi2-and-C54%E2%80%90TiSi2-formation-on-doped-Clevenger-Mann/fb80cbcc69e7fe3e8178af071a81ebb011abe415
https://www.semanticscholar.org/paper/Study-of-C49%E2%80%90TiSi2-and-C54%E2%80%90TiSi2-formation-on-doped-Clevenger-Mann/fb80cbcc69e7fe3e8178af071a81ebb011abe415
https://www.benchchem.com/product/b078298#optical-properties-of-tisi-thin-films
https://www.benchchem.com/product/b078298#optical-properties-of-tisi-thin-films
https://www.benchchem.com/product/b078298#optical-properties-of-tisi-thin-films
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b078298?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

